

An In-depth Technical Guide to 4-(3-Nitrophenyl)morpholine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(3-Nitrophenyl)morpholine**

Cat. No.: **B053315**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(3-Nitrophenyl)morpholine**, a key chemical intermediate with significant applications in pharmaceutical research and development. This document details its chemical and physical properties, synthesis methodologies, and its role as a precursor in the development of therapeutic agents, particularly in the context of cancer research.

Core Compound Information

CAS Number: 116922-22-6

Molecular Formula: $C_{10}H_{12}N_2O_3$

Synonyms: 4-Morpholinyl-3-nitrobenzene

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for **4-(3-Nitrophenyl)morpholine**.

Property	Value	Reference
Molecular Weight	208.22 g/mol	[1] [2] [3]
Appearance	Yellow solid	[1]
Purity	≥ 99% (HPLC)	[1]
Storage Conditions	0-8°C	[1]

Spectroscopic Data	Details
¹ H NMR	Spectrum available
¹³ C NMR	Spectrum available
Mass Spectrometry	Data available
IR Spectrum	Data available

Synthesis of 4-(3-Nitrophenyl)morpholine

The synthesis of **4-(3-Nitrophenyl)morpholine** and its analogs is frequently achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of a halo-substituted nitrobenzene with morpholine in the presence of a base.

General Experimental Protocol: Nucleophilic Aromatic Substitution

- Reactants: 1-fluoro-3-nitrobenzene and morpholine are used as the primary reactants. A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrofluoric acid byproduct.
- Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is typically used.
- Reaction Conditions: The reaction mixture is heated, often under reflux, for several hours to ensure the completion of the reaction.

- Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled, and water is added to precipitate the product. The crude product is then collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a yellow solid.
- Characterization: The identity and purity of the synthesized **4-(3-Nitrophenyl)morpholine** are confirmed using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy. HPLC is used to determine the final purity.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **4-(3-Nitrophenyl)morpholine**.

General Synthesis Workflow for 4-(3-Nitrophenyl)morpholine

1-Fluoro-3-nitrobenzene + Morpholine + Base

Dissolve

Acetonitrile or DMF

Heating under Reflux

Monitor Progress Upon Completion

TLC / HPLC

Precipitation with Water

Recrystallization

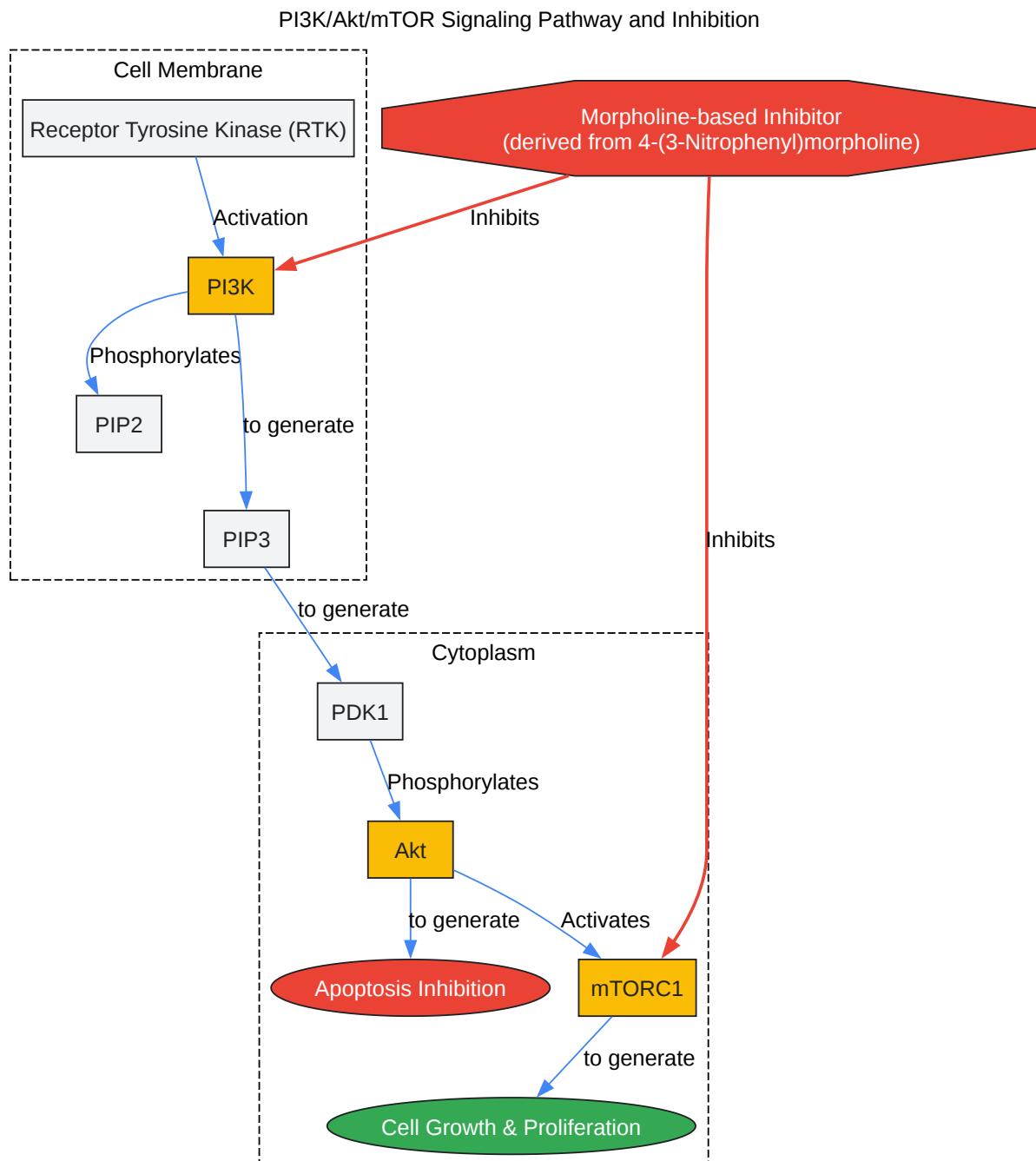
4-(3-Nitrophenyl)morpholine

Characterize

NMR, MS, IR, HPLC

[Click to download full resolution via product page](#)Caption: General workflow for the synthesis of **4-(3-Nitrophenyl)morpholine**.

Biological Activity and Applications in Drug Development


4-(3-Nitrophenyl)morpholine serves as a crucial building block in the synthesis of a variety of biologically active compounds.^[1] The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.^{[4][5]} Derivatives of **4-(3-Nitrophenyl)morpholine** have shown significant potential, particularly as anticancer agents.^{[1][6]}

Role as a PI3K/Akt/mTOR Pathway Inhibitor

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, and survival.^{[1][7]} Dysregulation of this pathway is a common feature in many human cancers, making it a key target for cancer therapy.^{[1][2]}

Several studies have highlighted that compounds containing a morpholine ring are effective inhibitors of the PI3K/Akt/mTOR pathway.^{[1][2]} The oxygen atom in the morpholine ring can form a critical hydrogen bond within the kinase domain of PI3K and mTOR, contributing to the inhibitory activity.^[1] **4-(3-Nitrophenyl)morpholine** provides a scaffold for the development of such inhibitors. By modifying the nitrophenyl group and other positions, medicinal chemists can synthesize libraries of compounds to optimize potency and selectivity against different isoforms of PI3K.

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the potential point of inhibition by morpholine-containing compounds.

[Click to download full resolution via product page](#)

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion

4-(3-Nitrophenyl)morpholine is a versatile and valuable intermediate in the field of drug discovery and development. Its straightforward synthesis and the biological significance of the morpholine scaffold make it an attractive starting point for the design and synthesis of novel therapeutic agents. The demonstrated potential for its derivatives to act as inhibitors of the PI3K/Akt/mTOR signaling pathway underscores its importance in the ongoing search for more effective cancer therapies. This guide provides foundational knowledge for researchers and scientists working with this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpsonline.com [wjpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinfo.com [nbinfo.com]
- 6. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(3-Nitrophenyl)morpholine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b053315#4-3-nitrophenyl-morpholine-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com